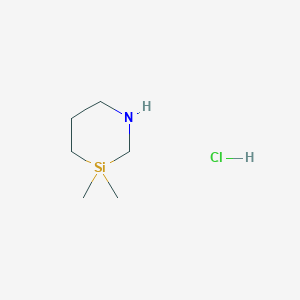

3,3-Dimethyl-1,3-azasilinane hydrochloride

Description

Overview of Silicon-Nitrogen Heterocyclic Systems

Silicon-nitrogen heterocyclic systems are cyclic compounds that incorporate at least one silicon and one nitrogen atom within the ring structure. These molecules, often referred to as azasilacycloalkanes or silaheterocycles, represent a unique class of organosilicon compounds. The replacement of one or more carbon atoms in a traditional heterocyclic ring with a silicon atom introduces significant changes to the molecule's geometric and electronic properties.

Silicon is in the same group as carbon in the periodic table (Group 14), but it is more electropositive, has a larger covalent radius, and can form longer bonds. echemi.com These characteristics can influence the reactivity, stability, and conformational preferences of the heterocyclic ring. The presence of both silicon and nitrogen atoms allows for a unique interplay of Lewis acid (at the silicon center) and Lewis base (at the nitrogen center) characteristics within the same molecule. This duality makes them interesting candidates for various applications, including as synthetic intermediates and as building blocks for functional materials. echemi.comchemuniverse.com The synthesis of diverse and complex silyl heterocycles remains a significant challenge, driving ongoing research into new synthetic methodologies. researchgate.net

Historical Context and Significance of Azasilinane Derivatives

The study of azasilinane derivatives is a subset of the broader field of organosilicon chemistry. The development of stable silicon-containing nitrogen heterocycles has been a gradual process. While reports involving the synthesis and characterization of cyclic compounds that simultaneously incorporate both silicon and nitrogen atoms have been relatively scarce compared to their purely organic counterparts, their significance has grown. ambeed.com

Early research focused on the fundamental synthesis and reactivity of these rings. The isolation of the first stable N-heterocyclic silylene (a two-coordinate silicon compound stabilized by two nitrogen atoms within a ring) in 1994 marked a significant milestone, spurring further interest in the chemistry of low-valent silicon-nitrogen compounds. Azasilinanes, which feature a saturated six-membered ring with one nitrogen and one silicon atom, are valued for their potential as unique structural motifs. Research has explored their utility as synthetic intermediates and building blocks, with some derivatives being investigated for potential biological activities or as components in materials science. chemuniverse.com The ongoing challenge lies in developing general and flexible synthetic methods to make these silicon-containing building blocks more accessible for routine use in medicinal and materials chemistry. echemi.comresearchgate.net

Nomenclature Considerations: 4,4-Dimethyl-1,4-azasilinane (B3097251) Hydrochloride and 3,3-Dimethyl-1,3-azasilinane Hydrochloride

The nomenclature of heterocyclic compounds is systematic, and understanding it is key to distinguishing between structural isomers. The compounds this compound and 4,4-Dimethyl-1,4-azasilinane hydrochloride are isomers, differing in the placement of the silicon atom and its associated methyl groups within the six-membered ring.

According to IUPAC nomenclature for heterocycles, numbering starts at the heteroatom of highest priority (in this case, Nitrogen) and proceeds around the ring to give the other heteroatoms the lowest possible numbers.

1,3-Azasilinane : The prefix "aza" denotes a nitrogen atom, and "sila" denotes a silicon atom. The "inane" suffix indicates a saturated six-membered ring. The locants "1,3" specify that the nitrogen atom is at position 1 and the silicon atom is at position 3 of the ring. Consequently, in This compound , the two methyl groups are attached to the silicon atom at the number 3 position.

1,4-Azasilinane : Similarly, the "1,4" locants indicate that the nitrogen atom is at position 1 and the silicon atom is at position 4 of the ring. Therefore, in 4,4-Dimethyl-1,4-azasilinane hydrochloride , the two methyl groups are bonded to the silicon atom at the number 4 position.

The hydrochloride suffix in both names indicates that these compounds are the hydrochloride salts, typically formed by the reaction of the basic nitrogen atom in the ring with hydrochloric acid. This salt formation often enhances the compound's stability and solubility in certain solvents.

| Property | This compound | 4,4-Dimethyl-1,4-azasilinane hydrochloride |

|---|---|---|

| Molecular Formula | C6H16ClNSi chemuniverse.com | C6H16ClNSi |

| Molecular Weight | 165.73 g/mol chemuniverse.com | 165.74 g/mol |

| CAS Number | 894427-52-2 | 130596-62-2 |

| Ring Structure | Nitrogen at position 1, Silicon at position 3 | Nitrogen at position 1, Silicon at position 4 |

| Methyl Group Position | Two methyl groups on the silicon at position 3 | Two methyl groups on the silicon at position 4 |

Relevance of 4,4-Dimethyl-1,4-azasilinane Hydrochloride in Contemporary Organic and Organometallic Synthesis

While silyl heterocycles as a class are recognized for their potential in expanding chemical space and offering unique reactivity, the specific applications of 4,4-Dimethyl-1,4-azasilinane hydrochloride in contemporary organic and organometallic synthesis are not extensively documented in publicly available scientific literature. The compound is listed in the catalogs of several chemical suppliers, indicating its availability for research and commercial purposes. However, a detailed review of synthetic and catalytic methodologies does not reveal its widespread use as a key precursor, reagent, or ligand in modern synthesis. The development of catalytic methods for preparing diverse silyl-heterocycles is an active area of research, but specific examples highlighting the utility of this particular azasilinane isomer remain limited.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3-dimethyl-1,3-azasilinane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NSi.ClH/c1-8(2)5-3-4-7-6-8;/h7H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCLXNVQQAZRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCCNC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894427-52-2 | |

| Record name | 3,3-dimethyl-1,3-azasilinane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Preparation of the 4,4-Dimethyl-1,4-azasilinane (B3097251) Ring System

The synthesis of the 4,4-dimethyl-1,4-azasilinane ring is a critical step in accessing its hydrochloride salt and other derivatives. Various organic synthesis strategies can be employed to construct this six-membered heterocyclic framework containing both nitrogen and silicon atoms.

Synthetic Routes via Debenzylation Reactions

Debenzylation is a common and effective strategy in organic synthesis for the deprotection of benzyl-protected amines. In the context of azasilinane synthesis, a precursor molecule, N-benzyl-4,4-dimethyl-1,4-azasilinane, could be synthesized first. The benzyl (B1604629) group serves as a protecting group for the secondary amine, preventing unwanted side reactions during the formation of the ring system.

The key and final step in this pathway is the reductive debenzylation of the N-benzyl protected intermediate. researchgate.net This process is typically achieved through catalytic hydrogenation. The reaction involves treating the N-benzyl azasilinane with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net The solvent, hydrogen pressure, and temperature are crucial parameters that influence the reaction's efficiency and the yield of the desired 4,4-dimethyl-1,4-azasilinane. researchgate.net This method is advantageous due to the clean conversion and the ease of removal of the toluene (B28343) byproduct.

Strategies Employing Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and is widely used in the synthesis of primary, secondary, and tertiary amines. harvard.eduorganic-chemistry.org This strategy can be adapted for the cyclization and formation of the 4,4-dimethyl-1,4-azasilinane ring. An intramolecular reductive amination approach would involve a linear precursor molecule containing both an amine and a carbonyl group (aldehyde or ketone), appropriately positioned to favor the formation of a six-membered ring.

The process involves the condensation of the amine and carbonyl groups to form a cyclic iminium ion intermediate. This intermediate is then reduced in situ to the corresponding saturated azasilinane ring. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly effective due to their selectivity for iminium ions over carbonyl groups. harvard.edu The choice of solvent and the use of an acid catalyst can significantly impact the reaction rate and yield. harvard.edu

| Reducing Agent | Typical Reaction Conditions | Key Features |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), often with acetic acid as a catalyst. organic-chemistry.org | Mild, selective, and tolerates a wide range of functional groups. harvard.eduorganic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), requires careful pH control (pH 6-7). harvard.edu | Highly selective for iminium ions. harvard.edu However, it is toxic. |

| Borohydride Exchange Resin (BER) | Ethanol (EtOH), often with an acid like Et₃NHCl. koreascience.kr | A less toxic alternative, facilitating simpler workup. koreascience.kr |

| Hydrogen (H₂) with a Metal Catalyst (e.g., Pd/C, Raney Ni) | Various solvents (e.g., MeOH, EtOH), requires specialized pressure equipment. | Effective but can sometimes lead to over-alkylation or reduction of other functional groups. |

Cyclization Approaches for Azasilinane Formation

Beyond reductive amination, other cyclization strategies can be envisioned for the formation of the azasilinane ring. One such approach is intramolecular nucleophilic substitution. This would involve a bifunctional linear precursor, for example, a molecule containing a primary or secondary amine and a terminal alkyl halide separated by a suitable silane-containing spacer.

The cyclization would proceed via the amine's nucleophilic attack on the electrophilic carbon bearing the halide, displacing it to form the six-membered ring. The reaction is typically promoted by a non-nucleophilic base to deprotonate the amine, enhancing its nucleophilicity. The efficiency of such ring-closing reactions depends on factors like chain length and the absence of competing intermolecular reactions. Methodologies like the aza-Prins cyclization, which forms C-N and C-C bonds in a single step, have been developed for the synthesis of other azacycles and could potentially be adapted for azasilinane formation. researchgate.net

Derivatization and Functionalization Reactions Involving 4,4-Dimethyl-1,4-azasilinane Hydrochloride

Once the 4,4-dimethyl-1,4-azasilinane ring system is formed, its hydrochloride salt can be readily prepared by treatment with hydrochloric acid. The free secondary amine of the azasilinane is a key functional handle for further derivatization, allowing for the introduction of various substituents and functionalities.

Coupling Reactions with Carboxylic Acids to Form Amides

The secondary amine of the 4,4-dimethyl-1,4-azasilinane is nucleophilic and can readily react with activated carboxylic acids to form stable amide bonds. luxembourg-bio.com This is one of the most frequently used reactions in medicinal chemistry. nih.govgrowingscience.com The direct reaction between an amine and a carboxylic acid is generally unfavorable and requires activation of the carboxylic acid. luxembourg-bio.com

This activation is achieved using a "coupling reagent." The process involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea or an active ester. luxembourg-bio.comresearchgate.net This intermediate is then susceptible to nucleophilic attack by the amine of the azasilinane ring, leading to the formation of the desired N-acyl derivative. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress side reactions and reduce potential racemization. luxembourg-bio.com

| Coupling Reagent | Full Name | Common Additives/Bases | Key Features |

|---|---|---|---|

| EDC (or EDAC) | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | HOBt, DMAP nih.gov | Water-soluble urea (B33335) byproduct, easy to remove by extraction. researchgate.net |

| DCC | N,N′-Dicyclohexylcarbodiimide | HOBt, DMAP | Forms an insoluble dicyclohexylurea (DCU) byproduct that can be filtered off. luxembourg-bio.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA (Hünig's base), Triethylamine (B128534) growingscience.com | Highly efficient and fast, particularly useful for difficult couplings. growingscience.com |

| T3P® | Propylphosphonic Anhydride | Pyridine (B92270), Triethylamine | A versatile reagent that can also be used for other transformations. organic-chemistry.org |

Reactions with Halogenated Precursors (e.g., Mesylchloride-Mediated Reactions)

The secondary amine of the 4,4-dimethyl-1,4-azasilinane can also react with other halogenated electrophiles. A prominent example is the reaction with sulfonyl chlorides, such as methanesulfonyl chloride (mesyl chloride, MsCl), to form sulfonamides. This reaction is analogous to acylation but forms a more robust S-N bond.

The reaction is typically carried out in the presence of a tertiary amine base, like triethylamine (NEt₃) or pyridine. mdpi.comnih.gov The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The resulting N-mesyl-4,4-dimethyl-1,4-azasilinane is a stable derivative. This type of functionalization is significant as the sulfonamide group can alter the chemical and biological properties of the parent molecule. Activation of hydroxyl groups with mesyl chloride is a common pathway to various functional derivatives. mdpi.comnih.gov

Exploration of Other Nucleophilic Reactivity

The nucleophilic character of 3,3-Dimethyl-1,3-azasilinane is primarily centered on the nitrogen atom, which possesses a lone pair of electrons. However, the presence of the silicon atom introduces unique electronic effects that modulate its reactivity compared to simple secondary amines. The Si-N bond in cyclic azasilanes is known to be susceptible to cleavage, particularly by protic reagents, which can influence the outcome of nucleophilic reactions. gelest.com

One area of nucleophilic reactivity is in ring-opening reactions. Cyclic azasilanes can react with hydroxyl-containing compounds, where the nitrogen acts as an internal nucleophile assisting in the cleavage of the Si-N bond and formation of a new Si-O bond. gelest.com This reactivity is a key feature of cyclic silazanes and represents a departure from the typical reactivity of piperidine (B6355638) derivatives.

Furthermore, the nitrogen atom in 3,3-Dimethyl-1,3-azasilinane can participate in nucleophilic substitution and addition reactions. For instance, it can react with electrophiles such as alkyl halides or acyl chlorides. The general reactivity is expected to be similar to that of other secondary amines, though the steric hindrance from the gem-dimethyl group at the 3-position and the electronic influence of the silicon atom may affect reaction rates and equilibria.

| Reaction Type | Electrophile | General Product | Notes |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | N-alkylated 1,3-azasilinane | Rate may be influenced by steric hindrance and Si electronics. |

| Acylation | Acyl Chloride (RCOCl) | N-acylated 1,3-azasilinane | Forms a stable amide linkage. |

| Ring-Opening | Alcohols (R-OH) | Aminoalkoxysilane | Characteristic reaction of cyclic silazanes. gelest.com |

| Reaction with Aldehydes/Ketones | RCHO / RCOR' | Hemiaminal/Enamine | Similar to secondary amines. |

Comparative Reactivity Studies with Analogous Ring Systems (e.g., Piperidinyl Derivatives)

A comparative analysis of the reactivity of 3,3-Dimethyl-1,3-azasilinane with its direct carbon analog, 4,4-dimethylpiperidine (B184581), highlights the significant influence of the silicon atom.

Basicity: The nitrogen atom in piperidine is generally more basic (pKa of the conjugate acid is ~11.2) than that in analogous silazanes. The silicon atom can engage in pπ-dπ bonding with the nitrogen lone pair, delocalizing the electron density and thereby reducing the basicity. This lower basicity of the 1,3-azasilinane nitrogen affects its nucleophilicity.

Nucleophilicity: While basicity and nucleophilicity are often correlated, they are distinct properties. The nucleophilicity of the nitrogen in 3,3-Dimethyl-1,3-azasilinane is expected to be lower than that of 4,4-dimethylpiperidine due to the electron-withdrawing nature of the silicon atom and potential steric effects. However, the polarizability of the larger silicon atom might enhance reactivity towards soft electrophiles.

Ring Stability and Reactivity: The most striking difference in reactivity lies in the stability of the ring. The piperidine ring is a robust carbocyclic system, resistant to ring-opening reactions under typical nucleophilic conditions. In contrast, the Si-N bond in the 1,3-azasilinane ring is a point of inherent reactivity. gelest.com This bond is susceptible to cleavage by nucleophiles, especially in the presence of a proton source, a pathway not available to piperidines. This unique reactivity of cyclic azasilanes opens up synthetic possibilities not accessible with their carbon-based counterparts.

| Property | 3,3-Dimethyl-1,3-azasilinane | 4,4-Dimethylpiperidine |

|---|---|---|

| Basicity of Nitrogen | Lower | Higher |

| Nucleophilicity of Nitrogen | Generally lower | Generally higher |

| Ring Stability | Susceptible to ring-opening at the Si-N bond gelest.com | Stable carbocyclic ring |

| Key Reactive Site | Nitrogen atom and Si-N bond | Nitrogen atom |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and three-dimensional structure of molecules. For 3,3-dimethyl-1,3-azasilinane hydrochloride, ¹H and ¹³C NMR are fundamental for structural assignment, while advanced NMR techniques can offer insights into its dynamic behavior in solution.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the two methyl groups attached to the silicon atom, as well as the methylene (B1212753) (CH₂) groups of the heterocyclic ring and the N-H proton.

The chemical shifts of the protons are influenced by their local electronic environment. The protons of the methyl groups on the silicon atom (Si-(CH₃)₂) would likely appear as a singlet in the upfield region of the spectrum, typically around 0.1-0.5 ppm, due to the electropositive nature of silicon. The methylene protons of the ring (at positions 2, 4, and 5) would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The proton on the nitrogen atom, being part of a hydrochloride salt, would be expected to appear as a broad signal at a downfield chemical shift, the position of which can be influenced by solvent and concentration.

The integration of the signals in the ¹H NMR spectrum would correspond to the number of protons in each unique environment, confirming the presence of the two methyl groups (6H), the ring methylene groups, and the N-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Si-(CH₃)₂ | ~ 0.1 - 0.5 | Singlet | 6H |

| Ring CH₂ | ~ 1.5 - 3.5 | Multiplets | 6H |

| N-H | Variable (downfield) | Broad Singlet | 1H |

| Note: These are predicted values based on related structures and general principles of NMR spectroscopy. Actual experimental values may vary. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the two methyl groups attached to the silicon atom would be expected to have a chemical shift in the upfield region, typically below 10 ppm. The methylene carbons of the heterocyclic ring would resonate at different chemical shifts depending on their proximity to the silicon and nitrogen atoms. The carbon atom adjacent to the nitrogen (C2) would likely be the most downfield of the ring carbons due to the deshielding effect of the nitrogen atom. The carbon atoms at positions 4 and 5 would have chemical shifts characteristic of aliphatic carbons in a heterocyclic system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Si-(CH₃)₂ | ~ 0 - 10 |

| Ring CH₂ (C4, C5) | ~ 20 - 50 |

| Ring CH₂ (C2) | ~ 40 - 60 |

| Note: These are predicted values based on related structures and general principles of NMR spectroscopy. Actual experimental values may vary. |

The 1,3-azasilinane ring, similar to cyclohexane, is not planar and can exist in various conformations, with the chair conformation generally being the most stable. Advanced NMR techniques, particularly low-temperature NMR, are crucial for studying these conformational dynamics. semanticscholar.org

At room temperature, the ring may undergo rapid conformational inversion, leading to averaged signals in the NMR spectra. By lowering the temperature, this inversion process can be slowed down or even "frozen" on the NMR timescale. This allows for the observation of distinct signals for axial and equatorial protons and carbons, providing valuable information about the preferred conformation of the ring and the orientation of the substituents. semanticscholar.org

For instance, studies on the related compound 1,3-dimethyl-3-phenyl-1,3-azasilinane have shown that at low temperatures, it is possible to observe the individual chair conformers and determine the energy barrier for ring inversion. semanticscholar.org Similar studies on this compound would likely reveal a preference for a chair conformation with the substituents occupying specific axial or equatorial positions to minimize steric interactions. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assigning the signals of the individual conformers at low temperatures. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, Si-C, and Si-N bonds. A broad and strong absorption band in the region of 3200-2800 cm⁻¹ would be indicative of the N-H stretching vibration of the ammonium (B1175870) hydrochloride salt. The C-H stretching vibrations of the methyl and methylene groups would appear as sharp bands around 2960-2850 cm⁻¹. The Si-C stretching vibrations of the dimethylsilyl group would be expected in the region of 1250 cm⁻¹ and 800-700 cm⁻¹. The Si-N bond vibration is typically weaker and can be observed in the fingerprint region of the spectrum.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (salt) | 3200 - 2800 | Strong, Broad |

| C-H Stretch | 2960 - 2850 | Medium to Strong |

| Si-C Stretch | ~1250, 800 - 700 | Medium to Strong |

| C-N Stretch | ~1100 - 1000 | Medium |

| Si-N Stretch | Fingerprint Region | Weak to Medium |

| Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) corresponding to the free base (3,3-dimethyl-1,3-azasilinane) would be expected. The hydrochloride salt would likely dissociate in the ion source. The fragmentation of the molecular ion would involve the cleavage of bonds within the molecule, leading to the formation of characteristic fragment ions.

Common fragmentation pathways for such a compound could include the loss of a methyl group from the silicon atom, leading to an [M-15]⁺ ion. Cleavage of the heterocyclic ring could also occur, resulting in various smaller fragment ions. The presence of silicon would be indicated by the characteristic isotopic pattern of the silicon-containing fragments. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the compound.

Conformational Analysis and Stereochemical Considerations

Inherent Ring Conformations of Azasilinane Systems

The six-membered ring of 1,3-azasilinane, like its carbocyclic counterpart cyclohexane, is not planar. To alleviate angle and torsional strain, it adopts puckered conformations. libretexts.org The difference in bond lengths and angles involving silicon and nitrogen atoms, compared to carbon, leads to distinct conformational features from those of cyclohexane. nih.gov

Chair Conformations and Their Energetic Preferences

The most stable conformation for azasilinane systems is the chair form. nih.govresearchgate.net This arrangement minimizes both angle strain, by maintaining near-tetrahedral angles for the ring atoms, and torsional strain, by ensuring all substituents on adjacent atoms are staggered. libretexts.org In the specific case of 1,3,3-trimethyl-1,3-azasilinane, a closely related compound, studies have shown it exists in a slightly distorted chair conformation. acs.org

| Compound | Substituent | Preferred Position | Reasoning |

|---|---|---|---|

| 1,3,3-Trimethyl-1,3-azasilinane | N-Methyl | Equatorial | Minimization of steric strain acs.org |

| 1,3-Dimethyl-3-phenyl-1,3-azasilinane | N-Methyl | Equatorial | Minimization of steric strain researchgate.net |

| Methylcyclohexane | Methyl | Equatorial | Avoidance of 1,3-diaxial interactions masterorganicchemistry.compearson.com |

Analysis of Ring Inversion Processes and Barriers

Azasilinane rings are not static; they undergo a dynamic process known as ring inversion or "ring flipping". libretexts.org During this process, one chair conformation converts into another, causing all axial substituents to become equatorial and vice versa. libretexts.orgscribd.com This interconversion proceeds through higher-energy intermediate conformations, such as the twist-boat. libretexts.org

The energy required to overcome this conformational change is known as the activation energy barrier. This barrier is influenced by the atoms within the ring and their substituents. scribd.com For cyclic amines, the barrier to ring inversion can be determined experimentally. researchgate.net In studies of 1-isopropyl-3-methyl-3-phenyl-1,3-azasilinane and 1-isopropyl-3,3-dimethyl-1,3-azasilinane, the energy barrier for the chair-to-chair interconversion was measured to be 8.25 kcal/mol. researchgate.net For 1,3,3-trimethyl-1,3-azasilinane, the barrier to ring inversion was also successfully determined using variable temperature NMR spectroscopy. acs.org Another key dynamic process in these systems is pyramidal inversion at the nitrogen atom, where the nitrogen atom and its substituents oscillate through a planar transition state. wikipedia.org Both ring inversion and nitrogen inversion are often coupled processes in these heterocyclic systems.

| Compound | Ring Inversion Barrier (kcal/mol) | Reference |

|---|---|---|

| 1-Isopropyl-3-methyl-3-phenyl-1,3-azasilinane | 8.25 | researchgate.net |

| 1-Isopropyl-3,3-dimethyl-1,3-azasilinane | 8.25 | researchgate.net |

Impact of Substituents on Conformational Equilibria

Substituents on the silicon and nitrogen atoms of the azasilinane ring play a critical role in determining the position of the conformational equilibrium. The relative size and electronic nature of these groups dictate which chair conformer is more stable. researchgate.netnih.gov

In the case of 1,3-dimethyl-3-phenyl-1,3-azasilinane, the molecule exists as an equilibrium mixture of two chair conformers: one with the phenyl group axial and the silicon-methyl group equatorial (Ph_ax_Me_eq_), and the other with the phenyl group equatorial and the silicon-methyl group axial (Ph_eq_Me_ax_). researchgate.net Low-temperature NMR studies revealed a slight predominance of the Ph_eq_Me_ax_ conformer. researchgate.net This indicates a subtle balance of steric demands between the phenyl and methyl groups attached to the silicon atom. The larger isopropyl group on the nitrogen in 1-isopropyl-3-methyl-3-phenyl-1,3-azasilinane further influences this equilibrium. researchgate.netresearchgate.net The general principle is that the equilibrium will shift to favor the conformer that minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions where substituents on the first and third atoms of the ring are in close proximity in the axial positions. pearson.com

Experimental Methodologies for Conformational Studies

The detailed study of these dynamic conformational processes requires specialized experimental techniques capable of probing molecular structure and energetics on a fast timescale.

Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating molecules that undergo reversible chemical exchange processes, such as conformational changes. libretexts.orgmonmouth.edu By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. libretexts.org

At high temperatures, the ring inversion of azasilinanes is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature, the signals for the distinct axial and equatorial environments broaden and merge. monmouth.edu Upon further cooling, the exchange becomes slow enough that separate, sharp signals for each conformer can be observed. acs.org This "freezing out" of the conformational equilibrium allows for the direct determination of the relative populations of the conformers and the calculation of the energy barrier to inversion. acs.orgresearchgate.net This technique has been successfully applied to determine the ring inversion barriers for various substituted 1,3-azasilinanes. acs.orgresearchgate.net

Gas Electron Diffraction (GED) for Gas-Phase Structure Determination

Gas Electron Diffraction (GED) is an experimental method used to determine the precise geometrical structure of molecules in the gas phase. wikipedia.org This technique is valuable because it provides information on molecular structure free from the influence of intermolecular forces present in liquid or solid states. wikipedia.org In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine bond lengths, bond angles, and torsional angles. wikipedia.orgresearchgate.net

GED studies were instrumental in confirming the chair conformation of 1,3,3-trimethyl-1,3-azasilinane. acs.org The experimental data from GED, often combined with high-level quantum chemical calculations, provides a highly accurate picture of the molecule's average structure in the gas phase. acs.org This method complements solution-phase studies like NMR by offering a snapshot of the inherent conformational preferences of the isolated molecule.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For 3,3-Dimethyl-1,3-azasilinane hydrochloride, these calculations would typically involve solving the Schrödinger equation for the molecular system to determine its wave function and energy. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, alongside Density Functional Theory (DFT), are employed to predict a variety of electronic properties.

These calculations can provide valuable data on the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial in determining its reactivity and electronic transition properties. The energy gap between the HOMO and LUMO, for instance, is a key indicator of molecular stability and reactivity. Furthermore, quantum chemical calculations can be used to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Energetic properties such as the total energy, enthalpy, and Gibbs free energy of the molecule can also be computed, offering insights into its thermodynamic stability.

Molecular Dynamics Simulations for Conformational Landscapes

The conformational flexibility of the 1,3-azasilinane ring is a key determinant of its biological and chemical properties. Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound over time. By simulating the motion of atoms and molecules under a given force field, MD can reveal the preferred conformations, the dynamics of conformational changes, and the free energy landscape associated with these changes.

For this compound, MD simulations would likely reveal the chair conformation as the most stable, with the potential for boat and twist-boat conformations as higher-energy intermediates. The presence of the two methyl groups at the 3-position would significantly influence the conformational equilibrium and the barriers to ring inversion. The protonation at the nitrogen atom in the hydrochloride salt would also impact the conformational preferences due to electrostatic interactions and changes in hybridization.

These simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in solution, which is crucial for understanding its interactions with other molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT can be applied to a wide range of investigations.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This information is critical for understanding the mechanisms of reactions involving this compound. For example, DFT could be used to study the mechanism of its synthesis, its degradation pathways, or its reactions with other molecules. By modeling the reactants, intermediates, transition states, and products, a detailed step-by-step understanding of the reaction can be achieved.

A significant application of DFT is the prediction of various spectroscopic parameters. For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (chemical shieldings), which are highly sensitive to the electronic environment of the nuclei. Comparing these predicted spectra with experimental data can aid in the structural elucidation and conformational analysis of the molecule. Furthermore, DFT can be used to calculate Infrared (IR) and Raman vibrational frequencies, which correspond to the vibrational modes of the molecule. These predicted spectra can be invaluable in interpreting experimental vibrational spectra. Isotropic Chemical Shielding Surface (ICSS) calculations can also be performed to visualize the magnetic shielding around the molecule.

The hydrochloride salt of 3,3-Dimethyl-1,3-azasilinane introduces the possibility of strong intermolecular interactions, particularly hydrogen bonding involving the protonated nitrogen atom and the chloride anion. DFT is an excellent tool for quantifying the strength and nature of these interactions. By analyzing the electron density distribution, for instance, through the Quantum Theory of Atoms in Molecules (QTAIM), the presence and characteristics of hydrogen bonds can be determined. Understanding these intermolecular interactions is crucial as they govern the solid-state packing of the molecule and its behavior in solution.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking studies would be employed to investigate its potential as a ligand for biological targets such as enzymes or receptors.

In a typical docking study, a three-dimensional model of the target protein is used, and the this compound molecule is placed in the binding site of the protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose. The results of molecular docking can provide valuable insights into the binding mode of the molecule, the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site, and a prediction of its binding affinity. This information is instrumental in the early stages of drug discovery for identifying potential drug candidates and for guiding the design of more potent and selective analogs.

While specific docking studies on this compound are not documented, the general applicability of this method to aza-containing heterocyclic compounds is well-established in medicinal chemistry research.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Relationships in Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.org In the context of this compound derivatives, QSAR modeling can be a powerful tool to predict the physicochemical and biological properties of new, unsynthesized analogs, thereby guiding the design of compounds with desired characteristics.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure. By quantifying variations in structural features and correlating them with changes in activity, a predictive model can be developed. chemmethod.com This approach is widely used in drug discovery and medicinal chemistry to prioritize the synthesis of promising compounds, saving time and resources. nih.gov

A typical QSAR study involves several key steps:

Data Set Selection: A series of structurally related derivatives of this compound with experimentally determined biological activity is required.

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development: Statistical methods are employed to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed to ensure its reliability.

Molecular Descriptors in QSAR Studies of this compound Derivatives

For the derivatives of this compound, various classes of molecular descriptors would be calculated to capture the structural diversity within the series. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO energies). imist.ma For azasilinane derivatives, these descriptors would be sensitive to the introduction of electron-withdrawing or electron-donating groups.

Steric Descriptors: These relate to the size and shape of the molecule. ijnrd.org Descriptors such as molecular weight, molecular volume, and surface area would be important in understanding how the bulkiness of substituents on the azasilinane ring affects its interaction with a biological target.

Hydrophobic Descriptors: These quantify the lipophilicity of the compounds, which is crucial for their absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor. chemmethod.com

Hypothetical QSAR Data for this compound Derivatives

The following interactive table presents a hypothetical dataset for a QSAR study on a series of this compound derivatives. The table includes a selection of molecular descriptors and a hypothetical biological activity value (pIC50).

| Compound | R1 Substituent | R2 Substituent | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | pIC50 |

| 1 | H | H | 181.74 | 1.2 | 24.1 | 5.3 |

| 2 | CH3 | H | 195.77 | 1.6 | 24.1 | 5.8 |

| 3 | F | H | 199.73 | 1.3 | 24.1 | 6.1 |

| 4 | Cl | H | 216.18 | 1.8 | 24.1 | 6.5 |

| 5 | H | CH3 | 195.77 | 1.6 | 24.1 | 5.5 |

| 6 | H | OCH3 | 211.77 | 1.1 | 33.3 | 5.2 |

Statistical Methods in QSAR Model Development

Once the molecular descriptors and biological activity data are compiled, various statistical methods can be used to develop the QSAR model. Common techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. chemmethod.com The resulting equation can be used to predict the activity of new compounds.

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. imist.ma

Artificial Neural Networks (ANN): ANNs are non-linear modeling techniques that can capture complex relationships between the molecular descriptors and the biological activity. imist.ma

Model Validation and Interpretation

The predictive ability of a QSAR model is assessed through various validation techniques, such as internal validation (cross-validation) and external validation using a separate test set of compounds. imist.ma A statistically robust and predictive QSAR model can provide valuable insights into the structure-activity relationships of this compound derivatives. For instance, the model may reveal that increasing the hydrophobicity at a particular position on the azasilinane ring leads to an increase in biological activity, while bulky substituents at another position are detrimental. This information can then be used to guide the design of new, more potent derivatives.

Applications As a Building Block in Complex Chemical Synthesis

Synthesis of Bioactive Heterocyclic Scaffolds

The unique structural features of 3,3-Dimethyl-1,3-azasilinane hydrochloride make it a valuable reagent in the synthesis of diverse, biologically active heterocyclic compounds.

Incorporation into Pyridine-2-methylamine Derivatives

The synthesis of novel pyridine-2-methylamine derivatives has been accomplished using this compound as a key secondary amine. In a multi-step synthetic route aimed at producing inhibitors for the Mycobacterial membrane protein Large 3 (MmpL3), a crucial target for anti-tubercular agents, this building block was incorporated via a reductive amination reaction.

The synthesis involves reacting an aldehyde intermediate with this compound. This reaction, facilitated by a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), efficiently couples the azasilinane ring to the pyridine-2-methylamine scaffold. This specific incorporation was part of a structure-based drug design strategy to explore the chemical space around the pyridine (B92270) core and optimize interactions with the MmpL3 protein.

Formation of Novel Pyrazole (B372694) Derivatives with Silicon Incorporation

This compound is instrumental in creating novel sila-analogues of pyrazole-based compounds. The incorporation of a silicon atom into existing drug scaffolds is a strategy to improve physicochemical properties such as lipophilicity and in vivo metabolism, which can lead to enhanced brain penetration and a better safety profile. google.com

Two primary synthetic strategies have been employed to integrate the 3,3-Dimethyl-1,3-azasilinane moiety:

Amide Coupling: A pyrazole-3-carboxylic acid derivative is coupled with 4,4-dimethyl-1,4-azasilinane (B3097251) hydrochloride to form the corresponding amide, yielding a (4,4-dimethyl-1,4-azasilinan-1-yl)methanone derivative. google.com

Reaction with a Mesylated Intermediate: An alternative route involves the mesylation of a pyrazol-3-yl]methanol intermediate, which is then reacted with 4,4-dimethyl-1,4-azasilinane hydrochloride in a suitable organic solvent like dry dimethylformamide (DMF) to yield the target N-substituted azasilinane. google.com

These silicon-containing pyrazole derivatives have been investigated for their potential as anti-obesity and anti-tubercular agents. google.com

| Starting Material | Reagent | Reaction Type | Resulting Moiety |

|---|---|---|---|

| 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | This compound | Amide Coupling | (4,4-dimethyl-1,4-azasilinan-1-yl)methanone |

| [5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]methanol | This compound | Reaction with Mesylated Intermediate | 1-((Pyrazol-3-yl)methyl)-4,4-dimethyl-1,4-azasilinane |

Integration into Oxazolidinone Analogues

Oxazolidinones are a critical class of antibacterial agents, with notable members like Linezolid used against multidrug-resistant Gram-positive infections. nih.gov The synthesis of novel oxazolidinone analogues is an active area of research to overcome resistance and improve the spectrum of activity. nih.gov Synthetic strategies often involve multi-step processes, including Mannich reactions and subsequent cyclizations to form the core oxazolidinone ring. nih.gov While the modification of the oxazolidinone scaffold is extensive, a review of the scientific literature did not yield specific examples of the direct integration of this compound into oxazolidinone analogues.

Design and Synthesis of Organosilicon Compounds with Tunable Properties

The deliberate incorporation of silicon into organic molecules, such as replacing a carbon atom with a silicon atom (a "sila-substitution"), is a recognized strategy in medicinal chemistry to create novel chemical entities with modulated properties. google.com The use of this compound as a building block is a prime example of this approach.

The introduction of the silicon-containing azasilinane ring can influence several key parameters of a drug candidate:

Metabolic Stability: The Si-C bond is generally more stable to metabolic degradation than a C-C bond, potentially leading to a longer half-life and improved pharmacokinetic profile. google.com

Patentability: Creating sila-analogues of existing carbon-based drugs provides a route to novel, patentable chemical matter. google.com

In the context of pyrazole derivatives, the synthesis of sila-analogues using this compound was specifically intended to generate compounds with better physicochemical and metabolic properties, potentially leading to drug candidates with an improved safety profile. google.com

Role in Structure-Guided Design Strategies

This compound has been employed as a key component in structure-guided design campaigns targeting specific biological macromolecules. In the development of inhibitors against M. tuberculosis MmpL3, a molecular docking study was used to predict how derivatives would bind to the active site of the protein.

A pyridine-2-methylamine derivative incorporating the N-4,4-dimethyl-1,4-azasilyl moiety was shown to bind effectively within the active pocket of MmpL3. The docking model predicted a key interaction where the nitrogen atom of the azasilyl group forms a hydrogen bond with the aspartate residue D645, while the core of the molecule maintains π-π stacking interactions with the tyrosine residue Y646. This demonstrates the crucial role of the azasilinane moiety in anchoring the inhibitor within the target's binding site, highlighting how this building block can be rationally utilized to achieve desired molecular interactions and enhance biological activity.

| Inhibitor Moiety | Target Protein | Interacting Residue | Interaction Type |

|---|---|---|---|

| N-4,4-dimethyl-1,4-azasilyl | MmpL3 | D645 | Hydrogen Bond |

| Pyridine-2-methylamine core | MmpL3 | Y646 | π-π Stacking |

Future Directions and Emerging Research Avenues

Development of Stereoselective Synthetic Methodologies

The synthesis of chiral molecules with high stereocontrol is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and functional materials. For azasilinanes, the development of stereoselective synthetic methods is a critical next step. The ability to control the three-dimensional arrangement of atoms in these cyclic structures will allow for the synthesis of enantiomerically pure compounds, which is essential for studying their biological activity and for their application in asymmetric catalysis.

Future research in this area will likely focus on several key strategies:

Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, to induce enantioselectivity in the cyclization reactions that form the azasilinane ring. For instance, proline-catalyzed reactions have shown great promise in asymmetric synthesis and could be adapted for azasilinane synthesis. youtube.com

Chiral Auxiliaries: The temporary incorporation of a chiral group into one of the starting materials to direct the stereochemical outcome of the ring-forming reaction. This auxiliary can then be removed in a subsequent step.

Kinetic Resolution: The selective reaction of one enantiomer of a racemic mixture of a key intermediate, allowing for the separation of the unreacted enantiomer. This approach has been successfully used for the synthesis of enantio-enriched azaproline derivatives. nih.gov

A comparison of potential stereoselective methods is presented in the table below.

| Method | Catalyst/Reagent | Potential Advantages | Potential Challenges |

| Asymmetric Cyclization | Chiral Lewis Acids, Brønsted Acids, or organocatalysts | High atom economy, catalytic amounts of chiral inducer. | Catalyst design and optimization can be challenging. |

| Chiral Pool Synthesis | Readily available chiral starting materials (e.g., amino acids) | Predictable stereochemistry. | Limited availability of starting materials for diverse structures. |

| Diastereoselective Reactions | Substrate control with existing stereocenters | Can provide high levels of stereocontrol. | Requires synthesis of chiral starting materials. |

The successful development of these methodologies will provide access to a wide range of structurally diverse and stereochemically defined azasilinanes, paving the way for their exploration in various applications.

Exploration of Novel Catalytic Reactions Involving Azasilinanes

The unique electronic and steric properties of azasilinanes make them intriguing candidates for applications in catalysis. The presence of both a Lewis acidic silicon atom and a Lewis basic nitrogen atom within the same molecule suggests that they could function as bifunctional catalysts, activating both the electrophile and the nucleophile in a reaction.

Future research is expected to explore the following areas:

Azasilinanes as Organocatalysts: Investigating the ability of chiral azasilinanes to catalyze a range of organic transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The constrained cyclic structure could provide a well-defined chiral environment for these reactions.

Azasilinanes as Ligands for Transition Metals: The nitrogen and potentially other atoms in the azasilinane ring could serve as coordination sites for transition metals, creating novel chiral catalysts for asymmetric hydrogenation, cross-coupling reactions, and other important transformations.

Frustrated Lewis Pair (FLP) Chemistry: The combination of a sterically hindered Lewis acidic silicon and a Lewis basic nitrogen within an azasilinane framework could lead to the formation of FLPs. These systems are known to activate small molecules like H₂, CO₂, and olefins, opening up new avenues for catalysis.

The table below summarizes potential catalytic applications for azasilinanes.

| Catalytic Application | Role of Azasilinane | Potential Reactions |

| Organocatalysis | Chiral bifunctional catalyst | Asymmetric aldol, Mannich, and Michael reactions. |

| Ligand in Metal Catalysis | Chiral ligand for transition metals | Asymmetric hydrogenation, hydrosilylation, cross-coupling. |

| Frustrated Lewis Pair Chemistry | Component of a frustrated Lewis pair | Activation of small molecules (H₂, CO₂, etc.). |

The exploration of azasilinanes in catalysis is still in its infancy, but the potential for discovering new and highly efficient catalytic systems is significant.

Advanced Spectroscopic Techniques for Elucidating Dynamics and Interactions

A deep understanding of the structure, dynamics, and intermolecular interactions of azasilinanes is crucial for their rational design and application. While standard spectroscopic techniques like ¹H and ¹³C NMR provide basic structural information, advanced methods can offer much deeper insights.

Future research will increasingly rely on a suite of advanced spectroscopic techniques:

Two-Dimensional NMR (2D NMR): Techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning the complex NMR spectra of azasilinanes and for determining their solution-state conformation. NOESY and ROESY experiments can provide information about through-space interactions and molecular dynamics.

Solid-State NMR (ssNMR): This technique can provide detailed structural information on azasilinanes in the solid state, which can be complementary to solution-state data and X-ray crystallography.

Time-Resolved Spectroscopy: Techniques such as time-resolved infrared (TRIR) spectroscopy can be used to study the dynamics of chemical reactions involving azasilinanes on very short timescales, providing mechanistic insights. numberanalytics.com

Advanced Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can be used to characterize azasilinanes and their complexes. azooptics.com Ion mobility-mass spectrometry can provide information about the shape and size of these molecules in the gas phase.

The application of these techniques will provide a more complete picture of the behavior of azasilinanes at the molecular level.

| Spectroscopic Technique | Information Gained | Relevance to Azasilinanes |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Connectivity, conformation, intermolecular interactions. | Elucidation of complex structures and solution dynamics. |

| Solid-State NMR | Structure and dynamics in the solid state. | Comparison with solution and crystal structures. |

| Time-Resolved IR Spectroscopy | Reaction kinetics and mechanisms. | Understanding the role of azasilinanes in catalytic cycles. |

| Advanced Mass Spectrometry | Molecular weight, fragmentation patterns, structure of complexes. | Characterization of new derivatives and their interactions. |

Integration of Artificial Intelligence and Machine Learning in Azasilinane Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical sciences, and the study of azasilinanes is no exception. nih.govresearchgate.net These computational tools can significantly accelerate the design and discovery of new azasilinane derivatives with desired properties.

Key areas where AI and ML will play a crucial role include:

Predictive Modeling: ML algorithms can be trained on existing data to predict various properties of new azasilinane compounds, such as their reactivity, stability, solubility, and potential biological activity. mednexus.org This can help to prioritize synthetic targets and reduce the number of unsuccessful experiments.

De Novo Design: Generative models, a type of AI, can be used to design entirely new azasilinane structures with optimized properties. These models can explore a vast chemical space to identify promising candidates that might not be conceived through traditional design strategies.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcome of chemical reactions and suggest optimal synthetic routes for the preparation of complex azasilinane derivatives. This can streamline the synthetic process and make it more efficient.

The synergy between computational and experimental approaches will be a powerful engine for innovation in azasilinane chemistry.

| AI/ML Application | Description | Impact on Azasilinane Research |

| QSAR Modeling | Quantitative Structure-Activity Relationship models to predict biological activity. | Faster identification of potentially bioactive azasilinanes. |

| Property Prediction | ML models to predict physicochemical properties (e.g., solubility, stability). | Rational design of azasilinanes for specific applications. |

| Generative Models | AI algorithms for the de novo design of novel molecular structures. | Exploration of new and diverse azasilinane scaffolds. |

| Retrosynthesis Prediction | AI-powered tools to devise synthetic routes to target molecules. | More efficient and automated synthesis planning. |

Expanding the Scope of Azasilinane-Based Functional Materials and Intermediates

The unique structural and electronic properties of the azasilinane scaffold make it an attractive building block for the development of novel functional materials and a versatile intermediate in organic synthesis.

Future research in this area is likely to focus on:

Polymer Chemistry: Incorporation of the azasilinane ring into polymer backbones or as pendant groups could lead to new materials with interesting thermal, mechanical, and optical properties. The presence of the silicon-nitrogen bond could impart unique characteristics to these polymers.

Organic Electronics: The electron-donating and -accepting properties of appropriately substituted azasilinanes could be exploited in the design of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov

Supramolecular Chemistry: The ability of the nitrogen and silicon atoms in the azasilinane ring to participate in non-covalent interactions, such as hydrogen bonding and Lewis acid-base interactions, could be utilized to construct complex supramolecular assemblies with interesting functions.

Synthetic Intermediates: The reactivity of the azasilinane ring can be harnessed to synthesize other complex molecules. Ring-opening reactions, for example, could provide access to functionalized linear aminoalkylsilanes that are difficult to prepare by other methods.

The exploration of azasilinanes in these areas has the potential to lead to the development of new technologies and synthetic methodologies.

Q & A

Q. What are the recommended synthetic routes for 3,3-dimethyl-1,3-azasilinane hydrochloride, and what catalysts or conditions optimize yield?

The synthesis of azasilinane derivatives typically involves silicon-containing precursors and ring-closing reactions. For example, analogous compounds like 1,3-dimethyl-3-phenyl-1,3-azasilinane are synthesized via hydrosilylation or nucleophilic substitution, often using catalysts such as hexachloroplatinic acid (H₂PtCl₆) under controlled temperatures . Quantum chemical calculations can help predict reaction pathways and transition states to optimize conditions .

Q. How is the structural integrity of this compound validated in experimental settings?

Low-temperature ¹H, ¹³C, and ²⁹Si NMR spectroscopy are critical for confirming chair conformers and substituent orientations. For instance, equilibrium mixtures of PhaxMeeq and PheqMeax conformers in similar azasilinanes were resolved using NMR chemical shifts and coupling constants . X-ray crystallography may supplement this for solid-state analysis.

Q. What methodologies ensure purity assessment of this compound?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is standard for quantifying impurities. Melting point analysis (e.g., ~193°C decomposition for related hydrazine hydrochlorides) and elemental analysis (C, H, N, Cl) provide additional validation .

Q. What storage conditions preserve the stability of this compound?

Store in airtight containers under inert gas (N₂ or Ar) at room temperature, avoiding moisture and light. Hydrochloride salts of similar azetidine derivatives remain stable under these conditions for months .

Advanced Research Questions

Q. How do conformational dynamics of this compound impact its reactivity in solution?

Low-temperature NMR studies reveal chair-chair interconversion barriers (~50–60 kJ/mol for azasilinanes), where equatorial vs. axial substituent positioning affects steric strain and nucleophilic accessibility. Quantum calculations (e.g., DFT) model transition states and activation energies to predict reactivity .

Q. What mechanistic insights explain substitution reactions involving the azasilinane ring?

Substitutions at the silicon center (e.g., Si–Cl → Si–OR) follow associative or dissociative pathways depending on solvent polarity. For example, allyl chloride reactions with methylphenylsilane derivatives proceed via Pt-catalyzed hydrosilylation, forming Si–C bonds with regioselectivity influenced by steric effects .

Q. How can conflicting NMR data on conformational equilibria be resolved?

Discrepancies may arise from temperature gradients or solvent effects. Use variable-temperature NMR (VT-NMR) to track equilibrium shifts and correlate with computational Gibbs free energy profiles. For 1,3-azasilinanes, deuteration experiments (e.g., CDCl3 vs. DMSO-d6) can isolate solvent-induced conformational biases .

Q. What strategies mitigate solubility challenges in biological assays for this compound?

Co-solvents (e.g., DMSO ≤1% v/v) or micellar formulations (using polysorbates) enhance aqueous solubility. For in vivo studies, pro-drug derivatization (e.g., esterification of hydroxyl groups) improves bioavailability, as demonstrated for structurally related neuroactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.